Cas no 1803792-68-8 (Ethyl 6-iodo-2-(trifluoromethyl)nicotinate)

Ethyl 6-iodo-2-(trifluoromethyl)nicotinate 化学的及び物理的性質
名前と識別子
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- Ethyl 6-iodo-2-(trifluoromethyl)nicotinate
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- インチ: 1S/C9H7F3INO2/c1-2-16-8(15)5-3-4-6(13)14-7(5)9(10,11)12/h3-4H,2H2,1H3
- InChIKey: XPZRGYIAPMMMJF-UHFFFAOYSA-N
- SMILES: IC1=CC=C(C(=O)OCC)C(C(F)(F)F)=N1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 260
- XLogP3: 2.7
- トポロジー分子極性表面積: 39.2
Ethyl 6-iodo-2-(trifluoromethyl)nicotinate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029004317-250mg |
Ethyl 6-iodo-2-(trifluoromethyl)nicotinate |
1803792-68-8 | 95% | 250mg |
$1,078.00 | 2022-04-02 | |
Alichem | A029004317-500mg |
Ethyl 6-iodo-2-(trifluoromethyl)nicotinate |
1803792-68-8 | 95% | 500mg |
$1,769.25 | 2022-04-02 | |
Alichem | A029004317-1g |
Ethyl 6-iodo-2-(trifluoromethyl)nicotinate |
1803792-68-8 | 95% | 1g |
$3,184.50 | 2022-04-02 |
Ethyl 6-iodo-2-(trifluoromethyl)nicotinate 関連文献
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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3. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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8. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
Ethyl 6-iodo-2-(trifluoromethyl)nicotinateに関する追加情報
Ethyl 6-Iodo-2-(Trifluoromethyl)Nicotinate: A Comprehensive Overview
Ethyl 6-iodo-2-(trifluoromethyl)nicotinate, with the CAS number 1803792-68-8, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its unique structure, which includes an iodine atom at the 6-position and a trifluoromethyl group at the 2-position of the nicotinate backbone. The combination of these substituents imparts distinctive chemical and biological properties, making it a valuable molecule for research and potential therapeutic applications.
The nicotinate moiety, derived from nicotinic acid, serves as a versatile scaffold for various chemical modifications. In this case, the substitution pattern of ethyl 6-iodo-2-(trifluoromethyl)nicotinate is particularly intriguing. The iodine atom at position 6 introduces electronic effects that can influence the compound's reactivity and bioavailability. Meanwhile, the trifluoromethyl group at position 2 adds steric bulk and enhances lipophilicity, which are critical factors in drug design. These features make ethyl 6-iodo-2-(trifluoromethyl)nicotinate a promising candidate for exploring novel pharmacological agents.
Recent studies have highlighted the potential of ethyl 6-iodo-2-(trifluoromethyl)nicotinate in targeting specific biological pathways. For instance, researchers have investigated its ability to modulate ion channels, which are crucial for various physiological processes. The compound's unique structure allows it to interact with these channels in a manner that could be harnessed for treating conditions such as epilepsy or chronic pain. Furthermore, its trifluoromethyl group has been shown to enhance stability and bioavailability, making it a more viable option for drug delivery systems.
In addition to its pharmacological applications, ethyl 6-iodo-2-(trifluoromethyl)nicotinate has also been explored in agrochemical research. Its ability to inhibit certain enzymes associated with plant pathogens has raised hopes for developing new pesticides or fungicides. This dual applicability underscores the compound's versatility and underscores the importance of continued research into its properties.
From a synthetic perspective, ethyl 6-iodo-2-(trifluoromethyl)nicotinate can be synthesized through a variety of routes, including nucleophilic aromatic substitution and coupling reactions. These methods allow for precise control over the substitution pattern and enable researchers to explore structural analogs with varying substituents. Such flexibility is essential for optimizing the compound's pharmacokinetic properties and minimizing potential side effects.
Looking ahead, ethyl 6-iodo-2-(trifluoromethyl)nicotinate represents a valuable tool in both academic and industrial research settings. Its unique combination of structural features and biological activity positions it as a key molecule for advancing our understanding of drug design principles. As ongoing studies continue to uncover new insights into its mechanisms of action, this compound is poised to play an increasingly important role in the development of innovative therapeutic agents.
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